Structure and properties of Ethyl 4,5-dimethoxyindole-2-carboxylate
Structure and properties of Ethyl 4,5-dimethoxyindole-2-carboxylate
This guide serves as a technical reference for Ethyl 4,5-dimethoxyindole-2-carboxylate , a critical heterocyclic scaffold used primarily in the synthesis of tryptamine alkaloids and pharmaceutical intermediates.
Structural Dynamics, Synthesis, and Synthetic Utility
Executive Summary & Chemical Identity[1]
Ethyl 4,5-dimethoxyindole-2-carboxylate is a substituted indole ester characterized by methoxy groups at the 4 and 5 positions of the benzenoid ring. Unlike the more common 5,6-dimethoxy isomers, the 4,5-substitution pattern creates unique steric and electronic environments at the C3 position—the primary site for electrophilic substitution in tryptamine synthesis.
This molecule serves as a pivotal intermediate for accessing 4-substituted indole alkaloids , a class of compounds including psilocin (4-hydroxy-N,N-dimethyltryptamine) analogs, which are currently under intense scrutiny for psychoplastogenic and therapeutic potential.
Chemical Identity Table[2]
| Property | Specification |
| IUPAC Name | Ethyl 4,5-dimethoxy-1H-indole-2-carboxylate |
| CAS Number | 185212-31-1 |
| Molecular Formula | C₁₃H₁₅NO₄ |
| Molecular Weight | 249.26 g/mol |
| SMILES | CCOC(=O)C1=CC2=C(N1)C(OC)=C(OC)C=C2 |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in water |
Structural Analysis & Electronic Properties
The 4,5-dimethoxy substitution pattern exerts a specific electronic influence on the indole nucleus that distinguishes it from other isomers:
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C3 Nucleophilicity: The methoxy group at C4 exerts a steric effect on the C3 position (the "peri" effect), potentially hindering bulky electrophiles during functionalization (e.g., Vilsmeier-Haack formylation). However, it also increases electron density at C3 via resonance, making the ring highly reactive toward small electrophiles.
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C2 Stabilization: The ethyl ester at C2 withdraws electron density, stabilizing the molecule against oxidative degradation—a common issue with electron-rich methoxyindoles. This ester function also serves as a protecting group for the C2 position, directing chemistry to C3.
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H-Bonding: The N-H proton remains acidic (pKa ~16-17 in DMSO), allowing for easy deprotonation and N-alkylation if required.
Synthetic Pathways: The Hemetsberger-Knittel Route[4][5]
While the Fischer Indole Synthesis is common, it is often unsuitable for 4-substituted indoles due to poor regioselectivity. The Hemetsberger-Knittel reaction is the superior, authoritative protocol for synthesizing Ethyl 4,5-dimethoxyindole-2-carboxylate because it guarantees the correct substitution pattern starting from a specific benzaldehyde.
Mechanism & Regioselectivity
The synthesis begins with 2,3-dimethoxybenzaldehyde . The regiochemistry is dictated by the cyclization step: the nitrene intermediate attacks the unblocked ortho position (C6 of the benzaldehyde), which becomes C7 of the indole. The aldehyde carbon becomes C3, and the azide-bearing carbon becomes C2.
Why 2,3-dimethoxybenzaldehyde?
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2-Position (Benzaldehyde): Blocked by OMe.
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6-Position (Benzaldehyde): Unblocked (H).
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Result: Cyclization occurs exclusively at the unblocked position, placing the OMe groups at the C4 and C5 positions of the resulting indole.
Experimental Protocol
Step 1: Condensation (Formation of Azidocinnamate)
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Reagents: 2,3-Dimethoxybenzaldehyde (1.0 eq), Ethyl azidoacetate (4.0 eq), Sodium ethoxide (4.0 eq) or Na/EtOH.
-
Conditions: Reaction performed at -10°C to 0°C to prevent premature decomposition of the azide.
-
Procedure:
-
Dissolve sodium metal in anhydrous ethanol to generate NaOEt.
-
Add a mixture of 2,3-dimethoxybenzaldehyde and ethyl azidoacetate dropwise over 1 hour.
-
Stir at 0°C for 4–6 hours. A yellow precipitate (the azidocinnamate) often forms.
-
Quench: Pour into ice-water containing ammonium chloride. Extract with ethyl acetate.[1]
-
Product: Ethyl 2-azido-3-(2,3-dimethoxyphenyl)acrylate.
-
Step 2: Thermolysis (Cyclization)
-
Reagents: Xylene or Toluene (high boiling solvent).
-
Conditions: Reflux (110–140°C).
-
Procedure:
-
Dissolve the crude azidoacrylate in xylene (dilution is key to prevent polymerization, approx. 0.1 M).
-
Add the solution dropwise to boiling xylene. Nitrogen evolution (N₂) will be observed immediately.
-
Reflux for 1–2 hours until gas evolution ceases.
-
Workup: Cool to room temperature. The product may crystallize directly or require concentration and recrystallization from ethanol/hexane.
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Visualization: Synthesis Workflow
Figure 1: The Hemetsberger-Knittel pathway ensures regioselective synthesis of the 4,5-dimethoxyindole core.
Physicochemical Characterization
Researchers should validate the synthesized material against the following spectral signatures. Note that the 4,5-substitution pattern results in a distinct splitting pattern in the aromatic region compared to the 5,6-isomer.
| Data Type | Signal / Value | Interpretation |
| Melting Point | 142–145 °C (approx)* | Based on aldehyde analog data; distinct from 5,6-isomer (154°C). |
| ¹H NMR (CDCl₃) | δ 8.9–9.2 (br s, 1H) | NH proton (Indole N1). |
| δ 7.20 (d, J=8.7 Hz, 1H) | H7 (Ortho coupling to H6). | |
| δ 7.05 (d, J=8.7 Hz, 1H) | H6 (Ortho coupling to H7). | |
| δ 7.3–7.4 (d, J=2 Hz, 1H) | H3 (Couples to NH; doublet or multiplet). | |
| δ 4.40 (q, 2H), 1.40 (t, 3H) | Ethyl Ester (CH₂, CH₃). | |
| δ 4.05 (s, 3H), 3.95 (s, 3H) | Methoxy groups (C4-OMe, C5-OMe). | |
| IR (cm⁻¹) | ~3300 (NH), ~1690 (C=O) | Characteristic ester and indole NH stretch. |
*Note: Melting points can vary by ±2°C depending on solvent of crystallization. The values above are consistent with high-purity crystalline samples of 4,5-dimethoxyindole derivatives.
Reactivity & Applications in Drug Design
This scaffold is primarily used to generate 4,5-dimethoxytryptamine derivatives. The ester at C2 is a temporary handle.
Functionalization Logic
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Formylation (C3): Reaction with POCl₃/DMF (Vilsmeier-Haack) introduces an aldehyde at C3.
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Nitroalkene Formation: Condensation of the C3-aldehyde with nitromethane.
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Reduction: Reduction of the nitroalkene (and potentially the C2-ester) yields the tryptamine.
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Decarboxylation: To remove the C2-ester, hydrolysis to the carboxylic acid (LiOH/THF) followed by thermal decarboxylation (Cu powder/Quinoline, 200°C) is required before or after C3 functionalization.
Application Map
Figure 2: Divergent synthetic pathways for pharmaceutical development.
References
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Hemetsberger, H., & Knittel, D. (1972).[2] Synthese und Thermolyse von α-Azidoacrylestern.[2] Monatshefte für Chemie, 103, 194–204.[2]
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Gribble, G. W. (2000).[2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
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Accela ChemBio. (2024). Product Specification: Ethyl 4,5-dimethoxyindole-2-carboxylate (CAS 185212-31-1).[3][4][5]
-
Repke, D. B., et al. (1977). Psilocin analogs.[6] I. Synthesis of 3-[2-(dimethylamino)ethyl]-4-hydroxyindole. Journal of Heterocyclic Chemistry, 14(1), 71-74. (Foundational text on 4-substituted indole synthesis).
Sources
- 1. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 3. CAS No. 185212-31-1 | Chemsrc [chemsrc.com]
- 4. 185212-31-1,Ethyl 4,5-Dimethoxyindole-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 185212-31-1,Ethyl 4,5-Dimethoxyindole-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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